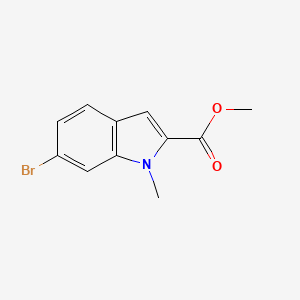
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
作用機序
Target of Action
The compound 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide shares structural similarities with known β3-adrenoceptor agonists . The β3-adrenoceptor is a target for drugs used in the treatment of overactive bladder .
Mode of Action
It is suggested that it may act as a β3-adrenoceptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the β3-adrenoceptor can lead to relaxation of the detrusor muscle in the bladder, facilitating urine storage .
Biochemical Pathways
The activation of β3-adrenoceptors is known to affect the signaling pathways in the detrusor muscle cells of the bladder, leading to relaxation of the muscle and increased bladder capacity .
Pharmacokinetics
Similar compounds, such as mirabegron, a β3-adrenoceptor agonist, have been shown to have good oral bioavailability and are metabolized through multiple pathways .
Result of Action
The activation of β3-adrenoceptors by this compound could potentially lead to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of overactive bladder .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:
Formation of 1,2,3-Triazole Core:
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a subsequent reaction with phenylacetic acid or its derivatives.
Hydrazide Formation: The carbohydrazide moiety can be introduced by reacting the triazole intermediate with hydrazine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and the employment of more efficient catalysts to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Phenylacetic acid derivatives.
Reduction Products: Hydroxylated triazoles.
Substitution Products: Various triazole derivatives with different substituents.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.
類似化合物との比較
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Phenylethylamines: These compounds contain the phenylethyl group but lack the triazole ring.
Uniqueness: 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of the triazole ring and the phenylethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXHNFTEUCIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2821316.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)



![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2821329.png)
![2-chloro-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)
![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)
![2-CHLORO-N-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE](/img/structure/B2821333.png)
